molecular formula C14H16BrN5OS B1396368 2-{[4-Allyl-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]thio}propanohydrazide CAS No. 1306739-00-3

2-{[4-Allyl-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]thio}propanohydrazide

Cat. No. B1396368
M. Wt: 382.28 g/mol
InChI Key: KQFDRDIUYIEOIK-UHFFFAOYSA-N
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Description

This compound is a unique chemical with the linear formula C19H17BrN4OS . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers . The compound is related to a class of compounds known as 1,2,4-triazole derivatives .


Synthesis Analysis

The synthesis of similar 1,2,4-triazole derivatives has been reported in the literature . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

The molecular structure of this compound includes a 1,2,4-triazole ring, which is a heterocyclic compound containing three nitrogen atoms . The molecular weight of the compound is 429.342 .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, 1,2,4-triazole derivatives in general have been studied for their promising anticancer activities .

Scientific Research Applications

Synthesis and Characterization

  • Research has been conducted on the synthesis of Schiff bases containing the 1,2,4-triazole ring, which demonstrates the chemical versatility and reactivity of this class of compounds (Mobinikhaledi et al., 2010).
  • A study on the synthesis of new derivatives of 3-(2-bromophenyl)-4-substituted-1H-1,2,4-triazole-5(4H)-thiones highlights the potential of these compounds in creating modified derivatives for various applications (Safonov & Nevmyvaka, 2020).

Biological Activity

  • Compounds synthesized from 1,2,4-triazole-3-ylmercaptoacetylhydrazide, a similar compound, showed varying degrees of antifungal activity, suggesting potential biomedical applications (Terzioğlu Klip et al., 2010).
  • Research into 1,2,4-Triazole-3-thiol derivatives bearing a hydrazone moiety demonstrated cytotoxicity against certain cancer cell lines, indicating potential in cancer therapeutics (Šermukšnytė et al., 2022).

Physico-Chemical Properties

  • A study on the physico-chemical properties of 2-((4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazides and their derivatives showed interest in this direction for creating low-toxic and highly active substances (Safonov, 2018).

Antimicrobial Activities

  • New 1,2,4-triazoles, Mannich and Schiff bases synthesized from similar compounds showed good or moderate antimicrobial activity, suggesting potential in pharmaceuticals (Bayrak et al., 2009).
  • Synthesized 1,2,4-triazoles and 1,3,4-thiadiazoles bearing imidazo[2,1-b]thiazole moiety exhibited promising antimicrobial activities (Güzeldemirci & Küçükbasmacı, 2010).

Safety And Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

Future Directions

The future directions of research involving this compound could involve further exploration of its potential anticancer properties . Given the promising results seen with other 1,2,4-triazole derivatives, there may be potential for this compound in the development of more effective and potent anticancer agents .

properties

IUPAC Name

2-[[5-(4-bromophenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]propanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrN5OS/c1-3-8-20-12(10-4-6-11(15)7-5-10)18-19-14(20)22-9(2)13(21)17-16/h3-7,9H,1,8,16H2,2H3,(H,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQFDRDIUYIEOIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN)SC1=NN=C(N1CC=C)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrN5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[4-Allyl-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]thio}propanohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{[4-Allyl-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]thio}propanohydrazide
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2-{[4-Allyl-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]thio}propanohydrazide
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2-{[4-Allyl-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]thio}propanohydrazide
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2-{[4-Allyl-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]thio}propanohydrazide
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2-{[4-Allyl-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]thio}propanohydrazide
Reactant of Route 6
Reactant of Route 6
2-{[4-Allyl-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]thio}propanohydrazide

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